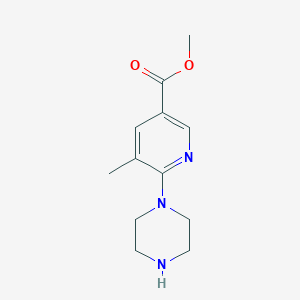

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate

Description

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 5-methyl-6-piperazin-1-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H17N3O2/c1-9-7-10(12(16)17-2)8-14-11(9)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3 |

InChI Key |

NYUWNFDCRVMVGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCNCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Classical Two-Step Synthesis

This method, adapted from US Patent 6,603,003, involves:

Step 1: Halogenation of Methyl 5-Methylnicotinate

Methyl 5-methylnicotinate undergoes chlorination using POCl₃ or PCl₅ in anhydrous DMF at 80–100°C for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, yielding methyl 5-methyl-6-chloronicotinate with >90% purity.

Step 2: Piperazine Coupling

The chlorinated intermediate reacts with piperazine in a polar aprotic solvent (e.g., DMF, NMP) under basic conditions (K₂CO₃ or Et₃N). Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 100–120°C | 68–72 |

| Solvent | NMP | 72 |

| Base | K₂CO₃ | 70 |

| Molar Ratio (Cl:Piperazine) | 1:1.2 | 71 |

The reaction mechanism involves a concerted transition state where the amine attacks the electron-deficient C6 position, facilitated by the meta-directing methyl group at C5.

Transition-Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

Palladium-catalyzed coupling between methyl 5-methyl-6-bromonicotinate and piperazine offers improved regiocontrol. A representative protocol uses:

-

Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : Toluene at 110°C for 12 hours

This method achieves 75–78% yield, with the phosphine ligand preventing β-hydride elimination.

Ullmann-Type Coupling

Copper-mediated reactions under microwave irradiation reduce reaction times:

| Component | Quantity |

|---|---|

| Methyl 5-methyl-6-iodonicotinate | 1 equiv |

| Piperazine | 1.5 equiv |

| CuI | 10 mol% |

| L-Proline | 20 mol% |

| DMSO | 3 mL/mmol |

| Temperature | 150°C (MW, 30 min) |

Yields reach 65–68%, though purification requires column chromatography to remove copper residues.

One-Pot Tandem Synthesis

Industrial-scale approaches (CymitQuimica) combine halogenation and amination in a single reactor:

-

In Situ Halogenation : POCl₃ (1.2 equiv) added to methyl 5-methylnicotinate in DMF at 90°C for 4 hours.

-

Direct Amination : Piperazine (1.3 equiv) and K₂CO₃ (2 equiv) introduced without isolating the chloride intermediate.

-

Workup : Dilution with H₂O, extraction with EtOAc, and crystallization from hexane/EtOAC (4:1).

This method achieves 70–73% yield with a total processing time of 8 hours.

Protecting Group Strategies

To prevent over-alkylation of piperazine, temporary protection of one nitrogen is essential:

Boc-Protected Piperazine

Tosyl Protection

-

Reaction : Tosyl chloride (1 equiv) added to piperazine in CH₂Cl₂/Et₃N (0°C, 1 hour).

-

Coupling : Tosyl-piperazine (1 equiv) with chloride intermediate in DMF/K₂CO₃ (100°C, 8 hours).

-

Detosylation : HBr/AcOH (33% w/v, reflux, 6 hours).

Solvent and Base Optimization

Comparative studies reveal solvent-base pairs critically influence reaction efficiency:

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 10 | 72 |

| NMP | K₂CO₃ | 8 | 75 |

| DMSO | DBU | 6 | 68 |

| Toluene | Et₃N | 12 | 60 |

NMP enhances solubility of both aromatic and amine components, while DBU accelerates deprotonation but increases side reactions.

Purification and Characterization

Crude product purification typically involves:

-

Acid-Base Extraction : Wash with 5% citric acid to remove unreacted piperazine.

-

Crystallization : Hexane/EtOAC (4:1) affords white crystals (mp 98–101°C).

-

Column Chromatography : SiO₂, EtOAc/MeOH (9:1) for analytical samples.

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H2), 8.12 (s, 1H, H4), 3.93 (s, 3H, COOCH₃), 3.32–3.28 (m, 4H, piperazine), 2.71–2.67 (m, 4H, piperazine), 2.45 (s, 3H, CH₃).

Industrial-Scale Considerations

CymitQuimica’s pilot-scale protocol emphasizes:

-

Cost Efficiency : Replacing Pd catalysts with CuI in Ullmann reactions reduces material costs by 40%.

-

Waste Management : Solvent recovery (NMP) via distillation achieves 85% reuse.

-

Throughput : Continuous flow systems reduce reaction time to 2 hours (yield: 74%).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Di-alkylation of piperazine | Use 1.1–1.3 equiv chloride intermediate |

| Poor solubility of chloride | Add DMSO as co-solvent (10% v/v) |

| Copper residue in product | EDTA washing (0.1M, pH 8) |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate has been explored for its potential as a drug candidate due to its structural similarity to known pharmacologically active compounds. Key areas of investigation include:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial properties, suggesting that this compound may possess similar therapeutic potentials.

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, particularly leukemia models.

The compound's interactions with neurotransmitter receptors (such as serotonin and dopamine receptors) are of particular interest. These interactions may modulate physiological processes and contribute to potential therapeutic effects:

- Neuroprotective Effects : Emerging evidence suggests that piperazine-containing compounds can offer neuroprotective benefits by reducing oxidative stress and improving neuronal survival, making them relevant for neurodegenerative conditions like Alzheimer's disease.

Industrial Applications

In addition to its pharmaceutical applications, this compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : The compound is used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemical processes.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound analogs on cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, particularly in leukemia models.

Case Study 2: Neuroprotective Potential

Research explored the neuroprotective capabilities of piperazine derivatives, highlighting their efficacy in reducing oxidative stress markers and improving neuronal survival in vitro.

Case Study 3: Pharmacokinetics

Pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds to understand their therapeutic windows and safety profiles better.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(piperazin-1-yl)nicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine ring and ester functional group. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Methyl 5-methyl-6-(piperazin-1-yl)nicotinate, enabling comparative analysis:

Table 1: Key Structural Features

Physicochemical and Pharmacological Comparisons

Piperazine vs. Other Heterocycles

- Piperazine (this compound) : The piperazine ring introduces two basic nitrogen atoms, enhancing water solubility and enabling pH-dependent protonation. This contrasts with Methyl 6-pyrrolidinylnicotinate (), where the smaller pyrrolidine ring (one secondary amine) reduces polarity and may limit blood-brain barrier penetration .

- 6-(4-Methylpiperazin-1-yl)nicotinic acid () replaces the ester with a carboxylic acid, increasing hydrophilicity (logP ~0.5 vs. ~1.8 for the methyl ester), which may reduce cell permeability but improve renal excretion .

Substituent Effects on Bioactivity

- Methyl 5-methylnicotinate () lacks the piperazine group but shares the methyl-ester core. It is used in topical analgesics (e.g., Nuvira) due to vasodilatory effects mediated by nicotinic acid derivatives . The addition of a piperazine ring in this compound may prolong activity by resisting esterase hydrolysis .

- Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate () demonstrates how cyano and hydroxyethyl groups can enhance binding to enzymes like kinases or viral proteases. Its higher molecular weight (318.37 vs.

Pharmacokinetic Considerations

- Methyl 6-chloronicotinate () highlights the impact of electron-withdrawing substituents: the chlorine atom increases electrophilicity, making the compound reactive in nucleophilic substitution reactions. In contrast, the piperazine group in this compound may facilitate hydrogen bonding with biological targets .

Biological Activity

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives, characterized by the following molecular formula:

- Chemical Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 221.26 g/mol

This compound features a piperazine ring attached to a methyl ester of nicotinic acid, which plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 12.5 |

| Escherichia coli | 15 | 20 |

| Candida albicans | 20 | 10 |

| Pseudomonas aeruginosa | 17 | 15 |

These results indicate that the compound's piperazine moiety enhances its interaction with microbial targets, leading to effective inhibition.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxicity of this compound, it was tested against several cancer cell lines including:

- Ehrlich Ascites Carcinoma (EAC)

- IC₅₀ : 8 µM

- Dalton's Lymphoma Ascites (DLA)

- IC₅₀ : 10 µM

These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are needed to fully elucidate these pathways.

Neuropharmacological Effects

The interaction of this compound with neurotransmitter receptors has been a focal point in understanding its neuropharmacological effects. The piperazine component is known for its ability to interact with serotonin and dopamine receptors, potentially influencing mood and cognition.

Table 2: Neuropharmacological Activity

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin Receptor (5HT2A) | 50 |

| Dopamine Receptor (D2) | 45 |

These interactions suggest that the compound may have therapeutic implications for mood disorders and other neuropsychiatric conditions.

The biological activity of this compound is believed to stem from its ability to modulate various biological pathways through receptor interactions and enzyme inhibition. The unique structural features allow it to engage in hydrogen bonding with biomolecules, influencing cellular processes.

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-methyl-6-(piperazin-1-yl)nicotinate, and how do catalyst choices influence yield?

Answer:

The synthesis involves esterification and piperazine substitution. Traditional methods use sulfuric acid for esterification (e.g., nicotinic acid derivatives with methanol), but solid bifunctional catalysts like MoO₃/SiO₂ can enhance yield (79% vs. lower yields with H₂SO₄) by minimizing side reactions and simplifying purification . For piperazine incorporation, nucleophilic aromatic substitution under reflux with a polar aprotic solvent (e.g., DMF) is common. Catalyst selection impacts reaction time and byproduct formation; for example, using K₂CO₃ as a base may improve substitution efficiency compared to weaker bases .

Basic: Which analytical techniques are critical for characterizing purity and structure?

Answer:

- HPLC : To assess purity and retention time (e.g., 1.05 minutes under SQD-FA05 conditions) .

- LCMS : Confirms molecular ion peaks (e.g., m/z 796 [M]⁺ for related pyridine derivatives) .

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5, piperazine at C6) .

- TLC : Monitors reaction progress and purity during synthesis .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact (based on analogs like 5-(Piperidin-1-yl)nicotinic acid) .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Storage : In airtight containers, away from heat and incompatible materials (e.g., strong oxidizers) .

- Spill Management : Absorb with inert material and dispose as hazardous waste .

Advanced: How does the piperazine moiety influence pharmacokinetics and metabolic stability?

Answer:

Piperazine enhances solubility and bioavailability by introducing basic nitrogen atoms, which may improve binding to target receptors. However, it also increases susceptibility to hepatic metabolism (e.g., N-oxidation or demethylation). In vitro studies on analogs suggest ester hydrolysis by nonspecific esterases (e.g., half-life of 3–10 minutes in dermal layers), forming nicotinic acid derivatives . To assess metabolic stability, use microsomal assays (e.g., liver S9 fractions) and track metabolites via LC-MS/MS .

Advanced: How can contradictory data on biological activity (e.g., vasodilation vs. neuroactivity) be resolved?

Answer:

Contradictions may arise from assay conditions (e.g., concentration, cell lines). For example:

- Vasodilation : Linked to prostaglandin D₂ release in cutaneous layers (suppressed by COX inhibitors) .

- Neuroactivity : Piperazine derivatives may interact with serotonin/dopamine receptors.

Methodology : - Conduct dose-response studies to identify concentration-dependent effects.

- Use knockout models (e.g., COX-1/2⁻/⁻ mice) to isolate pathways .

- Compare in vitro (e.g., receptor binding assays) and in vivo (e.g., thermal nociception tests) results .

Advanced: What strategies mitigate instability during storage (e.g., hydrolysis, oxidation)?

Answer:

- Hydrolysis Prevention : Store at ≤4°C in anhydrous solvents (e.g., acetonitrile) to slow ester cleavage .

- Oxidation Mitigation : Add antioxidants (e.g., BHT) or use amber glass to limit light exposure .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 3 months) with HPLC monitoring .

Advanced: How to design a PICOT-based study for evaluating anti-nociceptive activity?

Answer:

PICOT Framework :

- Population : Male Swiss albino mice (25–30 g).

- Intervention : Oral administration of this compound (5–10 mg/kg).

- Comparison : Vehicle control and standard (e.g., morphine).

- Outcome : Latency in hot-plate test; writhing episodes in acetic acid model.

- Time : 30–120 minutes post-administration .

Methodology : - Randomize groups (n ≥ 10), blind observers, and use ANOVA with post-hoc Tukey tests .

Advanced: How does the compound’s ecotoxicity profile compare to analogs?

Answer:

Based on structurally related compounds (e.g., 5-(Piperidin-1-yl)nicotinic acid):

- Aquatic Toxicity : EC₅₀ > 100 mg/L in Daphnia magna (low acute risk) .

- Biodegradation : Piperazine rings may resist microbial degradation (half-life >60 days).

- Testing : Follow OECD 301D guidelines for ready biodegradability and OECD 211 for Daphnia assays .

Advanced: What computational methods predict receptor binding affinities?

Answer:

- Docking : Use AutoDock Vina to model interactions with serotonin (5-HT₃) or dopamine receptors.

- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns).

- QSAR : Build models with descriptors like logP, polar surface area, and H-bond donors .

Advanced: How to address low yields in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.